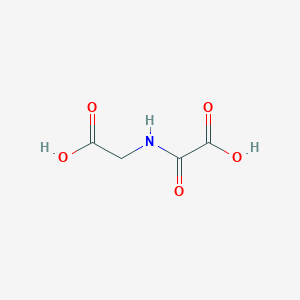

N-Oxalylglycine

描述

N-oxalylglycine is an amino dicarboxylic acid that is iminodiacetic acid with an oxo substituent. It is used as an inhibitor of alpha-ketoglutarate dependent (EC 1.14.11.*) enzymes. It has a role as an EC 1.14.11.* (oxidoreductase acting on paired donors, 2-oxoglutarate as one donor, incorporating 1 atom each of oxygen into both donors) inhibitor. It is an amino dicarboxylic acid and a N-acylglycine.

科学研究应用

Cancer Research

In cancer metabolism, NOG and its derivatives are used to study metabolic pathways altered by oncogenes. The compound's ability to inhibit 2OG-dependent oxygenases makes it a valuable tool for investigating metabolic vulnerabilities in tumors. For instance, studies have shown that NOG can induce cytotoxic effects by disrupting the tricarboxylic acid (TCA) cycle and affecting glutamine metabolism in cancer cells .

Table 1: Summary of NOG Applications in Cancer Research

Hypoxia Signaling Studies

NOG's role in hypoxia signaling is critical for understanding cellular adaptations in low-oxygen environments. By inhibiting PHDs, NOG mimics hypoxic conditions, allowing researchers to explore gene expression changes associated with hypoxia. This application is particularly relevant in studying diseases such as cancer, where tumor hypoxia often correlates with poor prognosis .

Epigenetic Regulation

Recent findings suggest that NOG may play a role in regulating gene expression through its inhibition of 2OG-dependent oxygenases involved in epigenetic modifications. This aspect opens new avenues for research into how metabolic intermediates influence chromatin dynamics and gene regulation, potentially impacting developmental biology and disease states .

Development of Analogues

Efforts to enhance the pharmacokinetic properties of NOG have led to the synthesis of various analogues, such as dimethyl-oxalylglycine (DMOG). These analogues exhibit improved stability and bioavailability, making them suitable for in vivo studies. For example, DMOG has been shown to elicit similar effects as NOG while demonstrating better pharmacological profiles .

Table 2: Comparison of NOG and Its Analogues

| Compound | Stability | Bioavailability | Key Applications |

|---|---|---|---|

| N-Oxalylglycine (NOG) | Short half-life | Moderate | In vitro studies on metabolism |

| Dimethyl-oxalylglycine (DMOG) | Longer half-life | Higher | In vivo studies on hypoxia signaling |

| MOG analogues | Varies | Improved | Targeted drug development |

化学反应分析

Hydrolysis to Glycine

NOG hydrolyzes under acidic or alkaline conditions to form glycine and oxalic acid:

Experimental Evidence :

-

Hydrolysis of NOG accounted for 22% of free glycine in GA–air reaction products .

-

Glycine yields increased by 11-fold in oxygen-rich environments due to enhanced oxidation of glycolaldehyde to glyoxylic acid .

Reaction with Methylamine

Substituting ammonia with methylamine produces N-oxalylsarcosine:

Formation of N-Acetylalanine from Pyruvic Acid

Pyruvic acid reacts with ammonia to form N-acetylalanine via a similar pathway:

-

Step 1 : Pyruvic acid condenses with ammonia.

Key Data :

| Starting Materials | Product (After Hydrolysis) | Yield (%) |

|---|---|---|

| Pyruvic acid + NH₃ | Alanine | 5.0 |

Environmental and Structural Influences

属性

IUPAC Name |

2-(carboxymethylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMZLRFONYSTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200601 | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5262-39-5 | |

| Record name | N-Oxalylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5262-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-OXALYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOXYCARBONYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。